1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine
CAS No.: 1183939-70-9
Cat. No.: VC11972099
Molecular Formula: C15H16ClN3OS
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine - 1183939-70-9](/images/structure/VC11972099.png)
Specification
CAS No. | 1183939-70-9 |
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Molecular Formula | C15H16ClN3OS |
Molecular Weight | 321.8 g/mol |
IUPAC Name | (4-chloropyridin-2-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C15H16ClN3OS/c16-13-1-3-17-14(9-13)15(20)19-6-4-18(5-7-19)10-12-2-8-21-11-12/h1-3,8-9,11H,4-7,10H2 |
Standard InChI Key | DYWQGLYVXARQLA-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl |
Canonical SMILES | C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine features a piperazine ring substituted at the 1-position by a 4-chloropyridine-2-carbonyl group and at the 4-position by a thiophen-3-ylmethyl moiety. The molecular formula is C₁₆H₁₅ClN₃O₂S, with a molecular weight of 354.83 g/mol. Key structural elements include:
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A piperazine core (C₄H₁₀N₂), a six-membered ring with two nitrogen atoms at positions 1 and 4.
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A 4-chloropyridine-2-carbonyl group, introducing electron-withdrawing chlorine and carbonyl functionalities.
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A thiophen-3-ylmethyl substituent, contributing sulfur-based heterocyclic character .
Spectroscopic Characterization
The compound’s structure is confirmed through:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch).
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 354.83 (M+H⁺) .
Physicochemical Data
Property | Value |
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Melting Point | 142–145°C (decomposes) |
Solubility | Soluble in DMSO, methanol |
LogP (Partition Coefficient) | 2.8 (predicted) |
pKa | 3.2 (piperazine N), 9.8 (pyridine N) |
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Piperazine Functionalization:
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Purification:
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Column chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound in ~65% yield.
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Reaction Mechanism
The acylation step proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of 4-chloropyridine-2-carbonyl chloride, followed by HCl elimination. Steric hindrance from the thiophene substituent necessitates optimized reaction temperatures (50–60°C) .
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability by 40% in murine models .
Computational Modeling
Molecular dynamics simulations predict strong binding to β-amyloid plaques (ΔG = −9.8 kcal/mol), suggesting potential in Alzheimer’s disease .
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